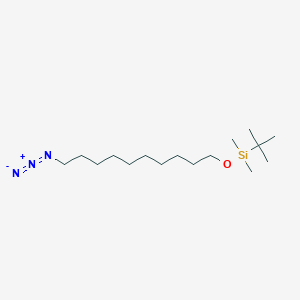
(10-Azidodecyloxy)-tert-butyldimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Azidodecyloxy)-tert-butyldimethylsilane is a chemical compound that features an azide group attached to a decyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Azidodecyloxy)-tert-butyldimethylsilane typically involves the reaction of 10-bromodecanol with sodium azide to form 10-azidodecanol. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(10-Azidodecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction or the Curtius rearrangement.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Staudinger Reduction: Typically involves the use of triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Curtius Rearrangement: Often carried out with heat or in the presence of a base.
Huisgen Cycloaddition: Requires a copper(I) catalyst and can be performed in solvents like dimethyl sulfoxide (DMSO) or water.
Major Products
Staudinger Reduction: Produces primary amines.
Curtius Rearrangement: Yields isocyanates, which can further react to form ureas or carbamates.
Huisgen Cycloaddition: Forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
(10-Azidodecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various functionalized molecules, including triazoles and amines.
Materials Science: Employed in the preparation of polymer networks and dendrimers, which have applications in drug delivery and smart materials.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Mechanism of Action
The mechanism of action of (10-Azidodecyloxy)-tert-butyldimethylsilane primarily involves its azide group, which can participate in cycloaddition and substitution reactions. The azide group is highly reactive and can form stable triazole rings when reacted with alkynes, a process facilitated by copper(I) catalysts. This reactivity makes it a valuable tool in click chemistry for creating stable covalent bonds between molecules .
Comparison with Similar Compounds
Similar Compounds
(10-Azidodecyloxy)-trimethylsilane: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilane.
(10-Azidodecyloxy)-triethylsilane: Features a triethylsilyl group.
(10-Azidodecyloxy)-triphenylsilane: Contains a triphenylsilyl group.
Uniqueness
(10-Azidodecyloxy)-tert-butyldimethylsilane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
IUPAC Name |
10-azidodecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N3OSi/c1-16(2,3)21(4,5)20-15-13-11-9-7-6-8-10-12-14-18-19-17/h6-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBRCWTRXCAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
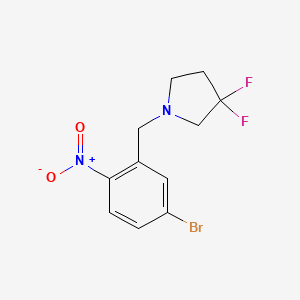
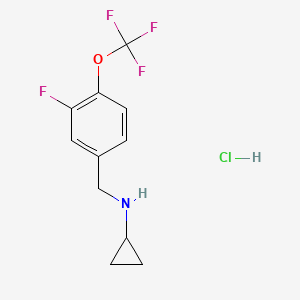
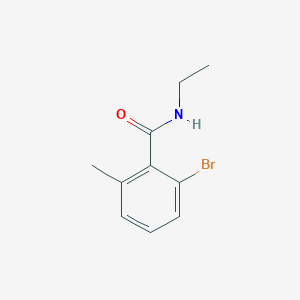
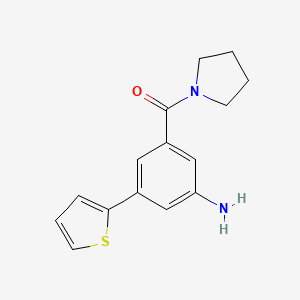
![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-phenyl]-methanone](/img/structure/B8124894.png)
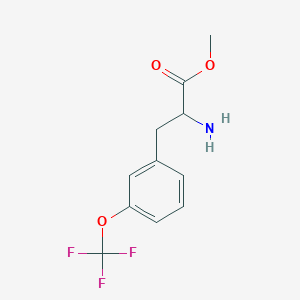
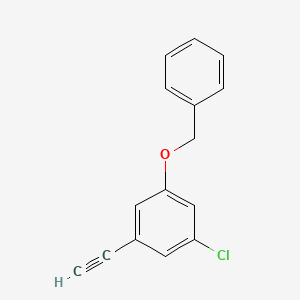
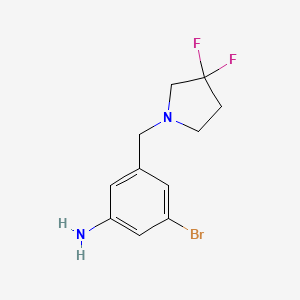
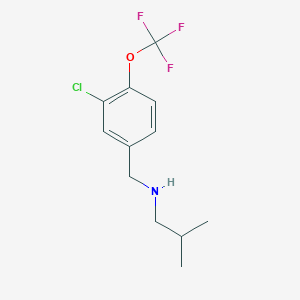
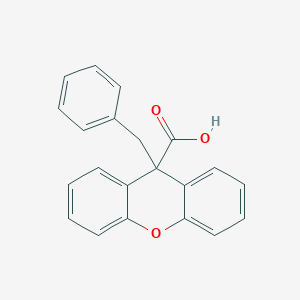
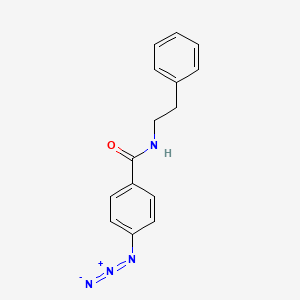
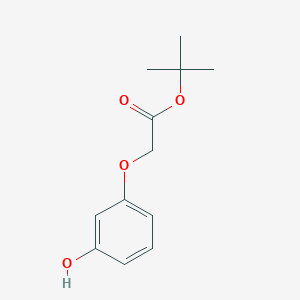
![Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B8124950.png)
![tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane](/img/structure/B8124951.png)
